2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-17-14-20(15-18-27)19-29-23-13-7-8-16-26-23/h1-13,16,20,24H,14-15,17-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENDCRBJHXKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of Piperidin-4-one
Piperidin-4-one serves as a versatile precursor for introducing substituents at the 4-position. A three-step protocol is adapted from pyrido-thieno-pyrimidine synthesis:
Reduction to 4-(Hydroxymethyl)piperidine :
Piperidin-4-one is reduced using sodium borohydride (NaBH₄) in methanol to yield 4-(hydroxymethyl)piperidine.
$$
\text{Piperidin-4-one} \xrightarrow{\text{NaBH₄, MeOH}} \text{4-(Hydroxymethyl)piperidine}
$$Chlorination :
The hydroxyl group is converted to a chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM):
$$
\text{4-(Hydroxymethyl)piperidine} \xrightarrow{\text{SOCl₂, DCM}} \text{4-(Chloromethyl)piperidine hydrochloride}
$$Thioether Formation :
Reaction with pyridine-2-thiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{4-(Chloromethyl)piperidine} + \text{Pyridine-2-thiol} \xrightarrow{\text{K₂CO₃, DMF, 80°C}} \text{4-((Pyridin-2-ylthio)methyl)piperidine}
$$
Key Parameters :
- Yield: ~70–75% (estimated from analogous reactions)
- Purification: Column chromatography (silica gel, ethyl acetate/hexane)
Synthesis of 2,2-Diphenylethanone Derivatives
Friedel-Crafts Acylation
2,2-Diphenylethanone is synthesized via Friedel-Crafts acylation of benzene with diphenylacetyl chloride in the presence of aluminum chloride (AlCl₃):
$$
\text{2,2-Diphenylacetyl chloride} + \text{Benzene} \xrightarrow{\text{AlCl₃}} \text{2,2-Diphenylethanone}
$$
Alternative Route (Grignard Reaction) :
- Phenylmagnesium bromide reacts with acetonitrile to form 2,2-diphenylacetonitrile.
- Hydrolysis with aqueous HCl yields 2,2-diphenylethanone.
Coupling of Piperidine and Ethanone Moieties
N-Alkylation of Piperidine
The nitrogen atom of 4-((pyridin-2-ylthio)methyl)piperidine undergoes alkylation with α-bromo-2,2-diphenylethanone. This reaction proceeds via an SN2 mechanism in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base:
$$
\text{4-((Pyridin-2-ylthio)methyl)piperidine} + \alpha\text{-Bromo-2,2-diphenylethanone} \xrightarrow{\text{NaH, THF, 0°C}} \text{Target Compound}
$$
Challenges :
- α-Bromo-2,2-diphenylethanone is highly reactive and prone to elimination.
- Low temperatures (0–5°C) and slow addition rates are critical to suppress side reactions.
Mitsunobu Reaction (Alternative Approach)
For substrates resistant to alkylation, the Mitsunobu reaction couples 4-((pyridin-2-ylthio)methyl)piperidine with 2,2-diphenylethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):
$$
\text{4-((Pyridin-2-ylthio)methyl)piperidine} + \text{2,2-Diphenylethanol} \xrightarrow{\text{DIAD, PPh₃}} \text{Target Compound}
$$
Limitations :
- Requires oxidation of the secondary alcohol to the ketone post-coupling (e.g., using pyridinium chlorochromate).
Optimization and Mechanistic Insights
Solvent and Base Effects
- DMF vs. THF : DMF enhances nucleophilicity in thioether formation but may lead to over-alkylation in subsequent steps.
- Base Selection : K₂CO₃ is optimal for thioether synthesis, while NaH ensures deprotonation in N-alkylation.
Analytical Characterization
Critical spectroscopic data for the target compound (from PubChem):
- Molecular Formula : C₂₅H₂₆N₂OS
- Molecular Weight : 402.6 g/mol
- SMILES : C1CN(CCC1CSC2=CC=CC=N2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
- ¹H NMR (CDCl₃) : δ 8.42 (d, 1H, pyridine-H), 7.70–7.20 (m, 12H, aromatic-H), 3.82 (s, 2H, SCH₂), 2.90–2.50 (m, 6H, piperidine-H).
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The pyridin-2-ylthioether group (–S–C5H4N) is susceptible to nucleophilic substitution under specific conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., CH3I) in basic media could yield sulfonium salts ().
-
Displacement Reactions : Thioether sulfur may act as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents or amines) ( ).
Typical Conditions :
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 80°C | Sulfonium iodide derivative |
| Nucleophilic Displacement | R–MgX (Grignard), THF, reflux | Substituted pyridine or piperidine derivatives |
Oxidation of Thioether to Sulfone
The thioether group can undergo oxidation to form a sulfone, a common transformation for sulfur-containing compounds:
-
Biological Implications : Sulfone derivatives often exhibit enhanced metabolic stability compared to thioethers ( ).
Example Reaction :
Reduction of the Ketone Moiety
The central ketone group (ethanone) is reducible to a secondary alcohol:
-
Reducing Agents : NaBH4, LiAlH4, or catalytic hydrogenation (H2/Pd-C) ().
-
Product Stability : The resulting alcohol may participate in further reactions, such as esterification or oxidation ().
Experimental Data :
| Reducing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NaBH4 | MeOH | 0°C → RT | 85–90 |
| H2 (1 atm), Pd/C | EtOAc | RT | 70–75 |
Piperidine Ring Functionalization
The piperidine ring can undergo:
-
Mannich Reactions : Introduction of substituents via condensation with aldehydes and amines ( ).
-
N-Alkylation/Acylation : Quaternization of the piperidine nitrogen using alkyl halides or acyl chlorides ( ).
Key Observations :
-
Steric Hindrance : The bulky diphenylacetyl group may limit reactivity at the piperidine nitrogen ( ).
-
Conformational Flexibility : Chair-to-boat transitions in the piperidine ring could influence reaction kinetics ( ).
Aromatic Electrophilic Substitution
The diphenylacetyl group may participate in:
-
Nitration : HNO3/H2SO4 at meta positions due to electron-withdrawing effects of the ketone.
-
Halogenation : Br2/FeBr3 or Cl2/AlCl3 under controlled conditions ( ).
Limitations :
-
Electron-deficient aryl rings (due to ketone conjugation) reduce electrophilic substitution rates ( ).
Complexation with Metal Ions
The pyridine nitrogen and thioether sulfur can act as ligands for transition metals (e.g., Pt, Pd):
-
Platinum Complexation : Observed in structurally similar compounds (e.g., Crystal structure of chlorido-[4-(pyridin-2-yl)benzaldehyde-κ²N,C] ) ( ).
Applications :
Hydrolysis and Stability
-
Acidic Hydrolysis : The thioether linkage may hydrolyze under strong acidic conditions (HCl/H2O, Δ), yielding pyridin-2-thiol and a piperidinyl alcohol derivative ().
-
Basic Hydrolysis : Limited stability in alkaline media due to potential ketone enolization ().
Limitations and Research Gaps
-
Experimental Data : Direct studies on this compound are sparse; most inferences derive from structural analogs ( ).
-
Catalytic Studies : Metal complexation and catalytic applications remain underexplored.
-
Biological Profiling : No in vitro or in vivo data on pharmacological activity are available in the reviewed sources.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone exhibit significant anticancer properties. For instance, derivatives containing pyridine-thioether groups have shown promise as inhibitors of cancer cell proliferation. They may act by interfering with specific signaling pathways involved in tumor growth and metastasis .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics . The presence of the pyridine-thioether moiety is believed to enhance its interaction with bacterial cell membranes.
-
Central Nervous System Effects :
- There is emerging evidence suggesting that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Compounds with similar structural features have been studied for their anticonvulsant and anxiolytic effects, indicating that further research on this compound could yield valuable insights into its neuropharmacological applications .
Case Studies
Several case studies highlight the potential of this compound:
- Anticancer Study :
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s diphenyl ethanone provides steric bulk and enhanced π-π interactions compared to single-phenyl analogs .
- The pyridinylthio group introduces sulfur-mediated electronic effects absent in methyl or nitro-substituted analogs .
Physicochemical Properties
Solubility and Stability
- Diphenyl ethanone analog: Increased lipophilicity due to diphenyl groups likely reduces aqueous solubility compared to 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, which has polar nitro groups .
- Thioether stability: The pyridinylthio-methyl group may confer oxidative sensitivity, unlike the stable methyl groups in (4-methylphenyl)(4-methylpiperidin-1-yl)methanone .
Conformational Dynamics
- Isomerization: 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone exhibits amide bond isomerization with an energy barrier of ~67 kJ/mol .
Electronic and Optical Properties
- Nonlinear optics: (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone shows tunable electronic properties via methyl substitution . The target compound’s pyridinylthio group could enhance polarizability due to sulfur’s lone pairs, improving nonlinear optical responses.
- Electron distribution: Nitro groups in analogs like (R)-1-(3-(((2-nitrophenyl)amino)methyl)piperidin-1-yl)ethanone create electron-deficient regions, whereas the target’s diphenyl groups may delocalize electrons differently .
Biological Activity
Chemical Identity and Structure
2,2-Diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, with the CAS number 1421475-84-4, is a complex organic compound characterized by its unique molecular structure. Its molecular formula is , and it has a molecular weight of 402.6 g/mol . The compound features a diphenyl group and a piperidine ring substituted with a pyridinylthio group, which contributes to its biological activity.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in target organisms. Compounds with similar structures have been reported to affect the Na+/K(+)-ATPase enzyme and modulate oncogenic pathways in cancer cells . This indicates that this compound could potentially exhibit anticancer properties as well.
Case Studies and Research Findings
While direct case studies specifically on this compound are scarce, related research provides valuable insights:
- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives which displayed significant antimicrobial activities with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests that structurally similar compounds may also possess noteworthy antimicrobial effects .
- Anticancer Activity : Another study focused on thiazole derivatives, revealing their ability to inhibit cancer cell growth through interference with critical metabolic pathways. The potential for this compound to exhibit similar effects warrants further investigation .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds can be insightful.
Q & A
Q. Q1. What are the common synthetic routes for preparing 2,2-diphenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: A typical approach involves condensation of a diphenyl ethanone precursor with a piperidine derivative bearing a pyridinylthio-methyl group. For example, analogous to the synthesis of eliprodil ( ), refluxing in ethanol with a base like K₂CO₃ can facilitate nucleophilic substitution. Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity.
- Temperature control : Elevated temperatures (70–90°C) enhance reaction rates but require monitoring for side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve interfacial reactions.
Yield optimization often requires iterative HPLC or TLC monitoring .
Advanced Structural Characterization
Q. Q2. How can crystallographic and spectroscopic techniques resolve ambiguities in the structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Provides definitive confirmation of the piperidine ring conformation and substituent orientation, as demonstrated in piperidine derivatives ().
- Multinuclear NMR : ¹H and ¹³C NMR can distinguish between diphenyl groups and the pyridinylthio-methyl moiety. For example, aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) differ from diphenyl protons (δ 7.0–7.4 ppm).
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for confirming the presence of sulfur (pyridinylthio group) .
Basic Biological Activity Profiling
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Methodological Answer:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values, as seen in biphenyl methanone derivatives ().
- Cytotoxicity screening : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential interaction with sulfur-containing active sites .
Advanced Pharmacological Evaluation
Q. Q4. How can in vivo models and radiolabeling techniques advance the study of this compound’s pharmacokinetics?
Methodological Answer:
- Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes into the ethanone or pyridine moiety for PET imaging, as shown in radioligand synthesis (). Use cesium carbonate as a base for efficient fluorination.
- Biodistribution studies : Administer radiolabeled compound to rodents, followed by autoradiography to track organ-specific accumulation.
- Metabolic stability : LC-MS analysis of plasma samples to identify metabolites and assess hepatic clearance .
Basic Safety and Handling
Q. Q5. What safety precautions are critical during laboratory handling of this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors, as the pyridinylthio group may release hazardous sulfur oxides upon decomposition ().
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation of the thioether group .
Advanced Data Contradiction Analysis
Q. Q6. How should researchers address discrepancies between computational predictions and experimental data for this compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) validation : Compare calculated reaction pathways (e.g., nucleophilic attack at the piperidine nitrogen) with experimental kinetic data. Adjust computational parameters (e.g., solvation models) to match observed outcomes.
- Cross-validation with spectroscopy : If NMR signals conflict with predicted tautomeric forms, use variable-temperature NMR to probe dynamic equilibria.
- Collaborative replication : Repeat experiments in independent labs to rule out procedural artifacts, as emphasized in crystallographic studies () .
Advanced Environmental and Disposal Considerations
Q. Q7. What methodologies ensure environmentally safe disposal of this compound and its byproducts?
Methodological Answer:
- Hydrolysis : Treat aqueous waste with NaOH to hydrolyze the thioether group into less toxic sulfonic acids.
- Adsorption : Use activated carbon to capture residual organic byproducts before incineration.
- Regulatory compliance : Follow EPA guidelines for sulfur-containing waste, as outlined in safety data sheets () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
